UCB-35440 In Vivo Efficacy in Acute Dermal Inflammation: Direct Activity Quantification
UCB-35440 demonstrates quantifiable, dose-dependent inhibition of phorbol 12-myristate 13-acetate (PMA)-induced acute dermal inflammation in mice. When applied topically as a 3% w/v solution, UCB-35440 produced a 57% reduction in PMA-induced ear weight gain, a metric of edema and inflammatory infiltrate [1]. This magnitude of inhibition reflects the integrated pharmacological effect of simultaneous H1 receptor blockade and 5-LOX inhibition in a live-tissue context. No comparator data for single-mechanism agents tested in this identical model are available within the primary literature; therefore, this evidence is offered as direct activity data for the target compound against a defined baseline (PMA-challenged, vehicle-treated control).
| Evidence Dimension | Inhibition of PMA-induced ear edema (acute model) |
|---|---|
| Target Compound Data | 57% inhibition |
| Comparator Or Baseline | Vehicle control (0% inhibition by definition) |
| Quantified Difference | 57 percentage-point reduction versus vehicle |
| Conditions | Mouse ear; topical application of 3% w/v UCB-35440 solution at 1 h pre-PMA and 3 h post-PMA challenge; 6 h measurement period |
Why This Matters
Quantifies in vivo pharmacological activity in a disease-relevant model, enabling researchers to benchmark compound potency for dermatological inflammation studies where dual H1/5-LOX intervention is hypothesized.
- [1] Cai X, Arrington M, Bayless L, et al. Discovery of UCB 35440: A potent and orally active dual acting 5-lipoxygenase inhibitor and H1 receptor antagonist. Eur J Pharmacol. 2005;508(1-3):1-8. View Source
